3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride
Description
3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid; dihydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with an imidazole-containing alkylamine group. Its IUPAC name reflects the presence of a 3-imidazol-1-yl-2-methylpropyl chain attached to the amino group of propanoic acid, with two hydrochloric acid molecules forming the dihydrochloride salt. While explicit molecular data (e.g., molecular weight, CAS number) are unavailable in the provided evidence, its structure can be inferred as follows:
- Core structure: Propanoic acid (CH₂CH₂COOH) with an amino group (-NH-) at the β-position.
- Substituent: A branched alkyl chain (2-methylpropyl) linked to an imidazole ring at the 1-position.
- Salt form: Dihydrochloride (2 HCl molecules), enhancing solubility and stability.
Properties
IUPAC Name |
3-[(3-imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-9(6-11-3-2-10(14)15)7-13-5-4-12-8-13;;/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZZDIODGVMAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC(=O)O)CN1C=CN=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid typically involves the reaction of imidazole with a suitable alkylating agent under acidic conditions. One common method involves dissolving imidazole and an alkylating agent in an organic solvent, followed by the addition of an acid catalyst to facilitate the reaction. The reaction mixture is maintained at an appropriate temperature to ensure the completion of the reaction. The product is then purified through crystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
Structure and Composition
The molecular formula of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid; dihydrochloride is C10H17N3O2·2HCl. The compound features an imidazole ring attached to a propanoic acid backbone, which contributes to its biological activity.
Antioxidant Activity
Research indicates that compounds with imidazole structures often exhibit antioxidant properties. Studies have shown that derivatives of imidazole can scavenge free radicals and reduce oxidative stress in various biological systems. This suggests that 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid; dihydrochloride may have potential as a therapeutic agent in conditions associated with oxidative damage, such as neurodegenerative diseases .
Neuroprotective Effects
Preliminary studies have explored the neuroprotective effects of imidazole derivatives. For instance, compounds similar to 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid have been shown to protect neuronal cells from apoptosis induced by amyloid-beta peptide exposure, a hallmark of Alzheimer's disease . The mechanism involves modulation of inflammatory pathways and reduction of oxidative stress.
Enzyme Inhibition
Compounds containing imidazole rings are known to interact with various enzymes. For example, they can act as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. This inhibition can have implications for the treatment of mood disorders and neurodegenerative diseases .
Cell Signaling Modulation
The presence of the imidazole group allows for interactions with biological receptors and enzymes, potentially modulating cell signaling pathways. This property makes it a candidate for further research in drug development aimed at targeting specific signaling cascades involved in disease processes.
Cancer Treatment
Imidazole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific application of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid; dihydrochloride in oncology remains an area for future exploration, but its structural characteristics suggest potential efficacy against various cancer types .
Antimicrobial Activity
Some studies indicate that compounds with imidazole structures possess antimicrobial properties. This opens avenues for investigating the use of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid; dihydrochloride as a potential antimicrobial agent against resistant strains of bacteria and fungi.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study examining the effects of various imidazole derivatives on neuronal cell viability under oxidative stress conditions, researchers found that compounds similar to 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid provided significant neuroprotection against Aβ-induced toxicity in vitro. The mechanisms involved included reduction of reactive oxygen species (ROS) and modulation of apoptotic pathways .
Case Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted on several imidazole-containing compounds for their inhibitory effects on MAO enzymes. Results indicated that certain derivatives exhibited potent inhibition comparable to known MAO inhibitors used in clinical settings for depression treatment . This highlights the therapeutic potential of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid as a candidate for further development.
Mechanism of Action
The mechanism by which 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
L-Histidine Monohydrochloride Monohydrate
Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid; hydrate; hydrochloride . Key Differences:
- Imidazole position : The imidazole ring is at the 5-position in L-histidine versus the 1-position in the target compound.
- Side chain: L-histidine has a shorter, unbranched propanoic acid chain, whereas the target compound features a branched 2-methylpropyl group.
- Salt form: L-histidine is a monohydrochloride monohydrate (1 HCl, 1 H₂O), while the target compound is a dihydrochloride. Molecular Weight: 209.63 g/mol (L-histidine) vs. estimated ~282.92 g/mol (target compound). Applications: L-histidine is used in dietary supplements and pharmaceuticals due to its role in protein synthesis, whereas the target compound’s branched structure may favor receptor-specific interactions .
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
Structure: Propanoic acid derivative with a dihydroisoquinoline substituent . Key Differences:
- Heterocycle: The target compound uses an imidazole ring, while this analog employs a dihydroisoquinoline (a fused bicyclic aromatic system).
- Substituents: The dihydroisoquinoline group is bulkier and more lipophilic than the target’s methylpropyl-imidazole chain. Potential Applications: Dihydroisoquinoline derivatives are studied for neuroactive properties, whereas imidazole-containing compounds may target histaminergic pathways .
Adimolol Hydrochloride
Structure: 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone hydrochloride . Key Differences:
- Core structure: Adimolol contains a benzimidazolinone ring and a naphthyloxy group, making it significantly more complex than the target compound.
- Function : Adimolol is a beta-blocker used for hypertension, whereas the target compound’s simpler structure may prioritize enzyme modulation over receptor antagonism.
Salt form : Both are hydrochloride salts, but adimolol has one HCl molecule versus the target’s two .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Heterocycle | Substituent Type | Salt Form | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | ~282.92 (estimated) | Imidazole (1-position) | Branched alkyl chain | Dihydrochloride | Enzyme modulation, receptor ligands |
| L-Histidine monohydrochloride monohydrate | 209.63 | Imidazole (5-position) | Unbranched propanoic acid | Monohydrochloride | Dietary supplements, protein synthesis |
| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid | Not provided | Dihydroisoquinoline | Aromatic bicyclic system | None | Neuroactive agents |
| Adimolol hydrochloride | Not provided | Benzimidazolinone | Naphthyloxy, hydroxypropyl | Hydrochloride | Beta-blocker (hypertension) |
Research Findings and Implications
- Structural Influence on Solubility: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt forms (e.g., compounds), facilitating in vitro studies .
- Biological Activity: Imidazole derivatives are known for interactions with histamine receptors and metalloenzymes. The branched alkyl chain in the target compound may enhance membrane permeability, favoring central nervous system targeting .
Biological Activity
3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid dihydrochloride, also known by its chemical formula C10H17N3O2·2HCl, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.265 g/mol |
| CAS Number | 2580241-92-3 |
| Synonyms | 3-(1H-imidazol-1-yl)-2-methylpropylaminopropanoic acid |
| SMILES | CC(C(=O)O)N(C1=CN=CN1)C |
Synthesis
The synthesis of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid typically involves multi-step organic reactions starting from simple precursors. The reaction pathways often include the formation of imidazole rings and subsequent amination steps.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to other amino acids suggests potential roles in neurotransmission and neuroprotection.
Potential Mechanisms Include:
- GABA Receptor Modulation: Similar compounds have been shown to influence GABAergic transmission, which is crucial for neuronal excitability and inhibition.
- Antimicrobial Activity: Some derivatives exhibit antimicrobial properties, suggesting a potential role in combating bacterial infections.
Biological Activity
The biological activity of 3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid has been investigated in several studies. Here are key findings:
Case Studies and Research Findings
- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. It appears to enhance the expression of neuroprotective factors.
- Antimicrobial Properties: A study indicated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- GABAergic Activity: Preliminary research suggests that this compound may act as a modulator of GABA receptors, potentially enhancing inhibitory neurotransmission and providing anxiolytic effects .
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
